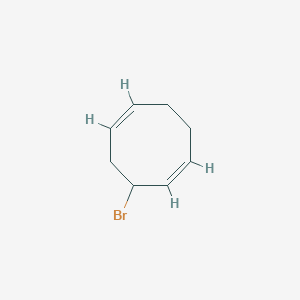

3-Bromo-1,5-cyclooctadiene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11Br |

|---|---|

Molecular Weight |

187.08 g/mol |

IUPAC Name |

(1Z,5Z)-3-bromocycloocta-1,5-diene |

InChI |

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5- |

InChI Key |

XQQKELZZZRWNHG-ILNZVKDWSA-N |

Isomeric SMILES |

C/1C/C=C\C(C/C=C1)Br |

Canonical SMILES |

C1CC=CC(CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Bromo 1,5 Cyclooctadiene

Precursor Considerations and Selection of Starting Materials for Cyclooctadiene Derivatives

The most common and commercially available starting material for the synthesis of 3-Bromo-1,5-cyclooctadiene is 1,5-cyclooctadiene (B75094). orgsyn.orgorgsyn.orgnih.gov This cyclic diene is a readily accessible precursor due to its use in the production of various polymers and its role as a ligand in organometallic chemistry. nih.gov Its symmetrical structure and the presence of two isolated double bonds make it a suitable substrate for selective functionalization. Other isomers of cyclooctadiene, such as 1,3-cyclooctadiene (B162279) and 1,4-cyclooctadiene, are also known but are less commonly employed for the direct synthesis of this compound due to differences in their reactivity and the potential for competing reactions. acs.org The choice of 1,5-cyclooctadiene as the primary precursor is driven by its commercial availability and the well-established methods for its selective bromination. orgsyn.orgorgsyn.org

Direct Halogenation Approaches for the Introduction of Bromine

Direct halogenation, specifically allylic bromination, is the most frequently employed method for the synthesis of this compound. This approach involves the selective introduction of a bromine atom at a carbon atom adjacent to one of the double bonds in the 1,5-cyclooctadiene ring.

The bromination of 1,5-cyclooctadiene can lead to a mixture of constitutional isomers. chegg.comchegg.combartleby.com The primary product is this compound, resulting from the substitution at an allylic position. However, the reaction can also yield 6-bromo-1,4-cyclooctadiene due to allylic rearrangement. orgsyn.orgorgsyn.org The control of regioselectivity to favor the formation of the desired 3-bromo isomer is a key challenge. While the term stereoselectivity is relevant in many organic reactions, the primary focus in the synthesis of this compound from 1,5-cyclooctadiene is typically on achieving the correct regiochemical outcome. Some studies have investigated the stereoselective bromination of 1,5-cyclooctadiene derivatives, where the presence of existing functional groups can influence the stereochemical course of the reaction. thieme-connect.com

N-Bromosuccinimide (NBS) is the reagent of choice for the allylic bromination of 1,5-cyclooctadiene. orgsyn.orgorgsyn.orgwikipedia.org NBS is a convenient and selective source of bromine radicals, particularly when used in conjunction with a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and a non-polar solvent like carbon tetrachloride. orgsyn.orgorgsyn.orgwikipedia.org The use of NBS under these conditions, often referred to as the Wohl-Ziegler reaction, minimizes competing electrophilic addition of bromine across the double bonds. wikipedia.org

While molecular bromine (Br₂) can also be used for bromination, it is less selective and more prone to addition reactions, leading to the formation of dibrominated products. nih.gov Therefore, NBS is overwhelmingly preferred for the synthesis of monobrominated cyclooctadienes.

| Reagent | Conditions | Primary Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., benzoyl peroxide), CCl₄, reflux | Mixture of this compound and 6-bromo-1,4-cyclooctadiene | orgsyn.orgorgsyn.org |

| Bromine (Br₂) | CHCl₃, -70 °C | 4,5-Dibromobicyclo[6.1.0]nonane derivatives (after subsequent reaction) | nih.gov |

The distribution of isomers, namely this compound and its rearranged counterpart, 6-bromo-1,4-cyclooctadiene, is influenced by the reaction conditions. orgsyn.org Factors such as the reaction time, temperature, and the rate of addition of the brominating agent can affect the product ratio. A detailed procedure described in Organic Syntheses involves the portion-wise addition of NBS to a refluxing solution of 1,5-cyclooctadiene in carbon tetrachloride, which helps to control the reaction and improve the yield of the desired monobrominated products. orgsyn.orgorgsyn.org The subsequent purification by fractional distillation under reduced pressure is crucial for separating the isomeric bromocyclooctadienes from unreacted starting material and any dibrominated byproducts. orgsyn.org

| Parameter | Effect | Reference |

| NBS Addition | Portion-wise addition helps control the reaction. | orgsyn.orgorgsyn.org |

| Reaction Time | Continued heating after final NBS addition ensures completion. | orgsyn.org |

| Purification | Fractional distillation is necessary to separate isomers. | orgsyn.org |

Allylic rearrangements are a common occurrence in the bromination of 1,5-cyclooctadiene. acs.orgmasterorganicchemistry.com The reaction proceeds through a resonance-stabilized allylic radical intermediate. firsthope.co.in This intermediate can react with the bromine source at either of the two possible carbon atoms, leading to the formation of both the "normal" and the rearranged product. masterorganicchemistry.com In the case of 1,5-cyclooctadiene, this results in a mixture of this compound and 6-bromo-1,4-cyclooctadiene. orgsyn.orgorgsyn.org While complete suppression of the rearrangement is difficult, careful control of the reaction conditions can influence the ratio of the products. orgsyn.org It is also important to note that allylic bromides can be sensitive to rearrangement during workup procedures. masterorganicchemistry.com

Indirect Synthetic Pathways and Functional Group Interconversions Leading to this compound

While direct allylic bromination of 1,5-cyclooctadiene is the most straightforward method, indirect pathways can also be envisioned. These would typically involve the introduction of a different functional group at the allylic position, followed by its conversion to a bromide. For instance, an allylic alcohol could be synthesized and subsequently converted to the corresponding bromide using a reagent like phosphorus tribromide or thionyl bromide. However, these multi-step sequences are generally less efficient and more complex than the direct bromination approach. Research has also explored the reactions of 1,5-cyclooctadiene with other brominating agents and under different conditions, but these often lead to different types of products, such as those resulting from transannular cyclizations or addition reactions, rather than the desired this compound. acs.orgresearchgate.net

Optimization of Reaction Yields and Scalability for Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application in a laboratory setting. Several factors influence the outcome of the allylic bromination reaction, and careful control of these parameters is essential for maximizing the desired product and minimizing side reactions.

Control of Reaction Conditions: The rate and selectivity of free-radical halogenations are highly dependent on reaction conditions. numberanalytics.com Key parameters to consider for optimization include:

Reactant Concentration: The concentration of reactants can impact the reaction rate and the formation of byproducts. The procedure from Organic Syntheses utilizes a significant excess of 1,5-cyclooctadiene, which can be recovered and recycled. orgsyn.org This approach helps to minimize the formation of dibrominated products.

Choice of Solvent: While carbon tetrachloride has been traditionally used as the solvent for this reaction due to its inertness and ability to dissolve the reactants, it is a hazardous and environmentally harmful substance. orgsyn.orgacs.org Modern approaches to similar brominations often utilize alternative solvents like acetonitrile, which is less hazardous and can also effectively facilitate the reaction. acs.org

Optimization of Reagent Addition: The rate of addition of N-bromosuccinimide (NBS) has been shown to have a direct impact on the reaction yield. A slower, portion-wise addition of NBS is recommended. orgsyn.org This helps to maintain a low, steady concentration of bromine in the reaction mixture, which is crucial for favoring allylic bromination over competing electrophilic addition to the double bonds. chadsprep.com

The following table, based on data from Organic Syntheses, illustrates the effect of the NBS addition method on the yield of the bromocyclooctadiene mixture.

| Number of NBS Portions | Total Amount of NBS (mol) | Yield of Bromocyclooctadienes (%) |

| 2 | 1.0 | 60 |

| 4 | 1.0 | 60-65 |

| 5 | 2.8 | 78 |

Scalability Considerations: Scaling up free-radical halogenations requires careful consideration of several factors to ensure safety and efficiency. numberanalytics.com

Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial to prevent runaway reactions, especially on a larger scale. The use of a suitable reaction vessel with adequate stirring and external cooling capabilities is important.

Reagent Handling: The handling of large quantities of flammable solvents and reactive reagents like NBS requires appropriate safety measures, including working in a well-ventilated fume hood and using personal protective equipment.

Byproduct Removal: The efficient removal of the succinimide (B58015) byproduct, which is a solid, is necessary for the subsequent purification steps. orgsyn.org

For larger-scale preparations, exploring continuous-flow reactor technology could offer significant advantages in terms of safety, control, and scalability. acs.org Continuous-flow systems allow for precise control over reaction parameters and minimize the volume of hazardous materials at any given time. acs.org

Methodologies for Isolation and Purification of this compound (e.g., Fractional Distillation, Chromatography)

The crude product obtained from the allylic bromination of 1,5-cyclooctadiene is a mixture containing the desired this compound, its isomer 6-bromo-1,4-cyclooctadiene, unreacted 1,5-cyclooctadiene, and dissolved byproducts. orgsyn.org Effective isolation and purification are essential to obtain a product of the desired purity.

Fractional Distillation: Fractional distillation is the most commonly employed method for the purification of the bromocyclooctadiene mixture on a laboratory scale. orgsyn.org This technique separates compounds based on differences in their boiling points. quora.comsavemyexams.com The procedure involves a careful vacuum distillation of the crude product.

A typical fractional distillation process for this mixture is as follows:

Removal of Solvent and Unreacted Starting Material: The solvent (e.g., carbon tetrachloride) is first removed under reduced pressure. Subsequently, the unreacted 1,5-cyclooctadiene, which has a lower boiling point than the brominated products, is distilled off at a moderate vacuum (e.g., 30 mm Hg). orgsyn.org This recovered diene can be recycled for future syntheses. orgsyn.org

Distillation of the Product Mixture: The pressure is then further reduced (e.g., to 5 mm Hg), and the fraction containing the mixture of this compound and 6-bromo-1,4-cyclooctadiene is collected at its boiling point (e.g., 66-69 °C at 5 mm Hg). orgsyn.org

It is important to note that the bromocyclooctadienes are light-sensitive and can discolor upon exposure to light. orgsyn.org Therefore, it is recommended to protect the collection flasks from light, for instance, by wrapping them in aluminum foil. orgsyn.org

Chromatography: While fractional distillation is effective for separating the bromocyclooctadiene mixture from the unreacted starting material, separating the individual isomers (this compound and 6-bromo-1,4-cyclooctadiene) is more challenging due to their similar boiling points. For applications requiring a single, pure isomer, chromatographic techniques are generally more suitable. quora.com

Chromatography separates compounds based on differences in their partitioning between a stationary phase and a mobile phase. quora.com The choice of the specific chromatographic method depends on the scale of the separation and the properties of the isomers.

Gas Chromatography (GC): For analytical-scale separation and purity determination, gas chromatography is a powerful tool. However, it is not suitable for preparative-scale purification of larger quantities. quora.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective technique for separating isomers on a larger scale. lcms.czplantaanalytica.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or a C18-functionalized silica for reversed-phase) and a suitable mobile phase (eluent), it is possible to achieve high-resolution separation of closely related isomers. plantaanalytica.comrotachrom.com The choice of eluent is critical and is typically optimized through preliminary analytical-scale experiments.

Column Chromatography: For laboratory-scale preparative separation, column chromatography using a solid adsorbent like silica gel can be employed. The crude mixture is loaded onto the column, and an eluent of appropriate polarity is passed through, allowing for the differential elution of the isomers.

The separation of haloalkane isomers, in general, is a common application of chromatography in synthetic chemistry. researchgate.net The slightly different polarities of the this compound and 6-bromo-1,4-cyclooctadiene isomers should, in principle, allow for their separation using liquid chromatography techniques.

Mechanistic Insights and Synthetic Transformations Involving 3 Bromo 1,5 Cyclooctadiene

Reactivity at the Vinylic Bromine Center

The presence of a bromine atom attached to a double bond in 3-bromo-1,5-cyclooctadiene is the key to its synthetic utility. This vinylic bromide can participate in a range of reactions that are fundamental to modern organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. eie.grmdpi.commdpi.com Palladium and nickel catalysts are most commonly employed to activate the carbon-bromine bond, enabling the coupling with a wide array of organic partners. nih.govnih.govresearchgate.netacs.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organic halide with an organoboron compound, such as a boronic acid. nih.govyonedalabs.com This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. organic-synthesis.comyoutube.com In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the cyclooctadiene ring.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the vinylic bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound This is an illustrative table based on typical Suzuki-Miyaura reaction outcomes.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Phenyl-1,5-cyclooctadiene |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 3-(4-Methylphenyl)-1,5-cyclooctadiene |

| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-(2-Thienyl)-1,5-cyclooctadiene |

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgresearchgate.net The Sonogashira coupling of this compound provides a direct route to conjugated enynes, which are valuable building blocks in organic synthesis. gold-chemistry.orgresearchgate.net

The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the vinylic bromide. Reductive elimination then yields the final product. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with this compound This is an illustrative table based on typical Sonogashira reaction outcomes.

| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3-(Phenylethynyl)-1,5-cyclooctadiene |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 3-((Trimethylsilyl)ethynyl)-1,5-cyclooctadiene |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 3-(Hex-1-yn-1-yl)-1,5-cyclooctadiene |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org When this compound is subjected to Heck reaction conditions with various alkenes, it leads to the formation of more complex diene systems.

The mechanism of the Heck reaction involves the oxidative addition of the vinylic bromide to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. wikipedia.orgodinity.comlibretexts.org

Table 3: Examples of Heck Reaction with this compound This is an illustrative table based on typical Heck reaction outcomes.

| Alkene Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 3-(2-Phenylvinyl)-1,5-cyclooctadiene |

| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | DMF | Methyl 3-(1,5-cyclooctadien-3-yl)acrylate |

| 1-Octene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 3-(Oct-1-en-1-yl)-1,5-cyclooctadiene |

Beyond the Suzuki, Sonogashira, and Heck reactions, the vinylic bromine of this compound can participate in a variety of other palladium and nickel-catalyzed transformations. These can include Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines), among others. researchgate.netnih.gov Nickel catalysts, in particular, have emerged as a powerful alternative to palladium, often offering complementary reactivity and enabling transformations that are challenging with palladium. nih.govacs.orgrsc.org These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups. researchgate.netrsc.org

Nucleophilic Substitution and Addition-Elimination Reactions of Vinylic Halides

While transition metal-catalyzed reactions are prevalent, the vinylic bromine of this compound can also undergo nucleophilic substitution, although this is generally less common for vinylic halides compared to alkyl halides. libretexts.orgcoconote.app These reactions can proceed through different mechanisms, including addition-elimination pathways. taylorfrancis.compearson.comlibretexts.orglumenlearning.com

In an addition-elimination mechanism, a nucleophile adds to the double bond, creating a carbanionic intermediate. Subsequent elimination of the bromide ion then forms the substituted product. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the nucleophile, the solvent, and the specific reaction conditions. echemi.compearson.com

Reductive Debromination and Hydrogenation Processes

Reductive debromination of this compound involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. This transformation can be achieved through several methodologies, often paralleling the reduction of other allylic halides. One common approach is the use of radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). The mechanism proceeds via a free radical chain reaction, where a tributyltin radical abstracts the bromine atom to form an allylic radical. This radical is stabilized by resonance across the C1-C2-C3 system. Subsequent abstraction of a hydrogen atom from another molecule of Bu₃SnH yields the debrominated product, 1,5-cyclooctadiene (B75094), and regenerates the tributyltin radical.

Catalytic hydrogenation offers another route for both debromination and saturation of the double bonds. The course of the reaction is highly dependent on the choice of catalyst and reaction conditions. With a catalyst like palladium on carbon (Pd/C), it is possible to achieve selective hydrogenolysis of the C-Br bond. masterorganicchemistry.comwikipedia.org This process involves the oxidative addition of the allylic bromide to the palladium surface, followed by reaction with hydrogen. Under milder conditions, this can potentially lead to the formation of 1,5-cyclooctadiene.

However, catalytic hydrogenation can also lead to the saturation of the double bonds. The hydrogenation of 1,5-cyclooctadiene itself has been studied, and it typically proceeds in a stepwise manner to first yield cyclooctene (B146475) and then cyclooctane (B165968). google.comresearchgate.net The presence of the bromine atom in this compound can influence the selectivity of the hydrogenation. The C-Br bond is often susceptible to reduction under hydrogenation conditions, suggesting that debromination may occur concurrently with or prior to the complete saturation of the diene. The precise outcome would be contingent on factors such as catalyst type, hydrogen pressure, and temperature.

Illustrative data for these processes, based on general knowledge of similar reactions, is presented in the table below.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Reductive Debromination | Bu₃SnH, AIBN (cat.), benzene, reflux | 1,5-Cyclooctadiene | Proceeds via a radical mechanism. |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., ethanol), room temp. | 1,5-Cyclooctadiene | Selective removal of bromine. |

| Catalytic Hydrogenation | H₂, PtO₂, solvent (e.g., acetic acid), room temp. | Cyclooctane | Complete saturation of the ring and removal of bromine. |

Reactivity of the 1,5-Cyclooctadiene Moiety

Electrophilic Addition Reactions to the Alkene Bonds

The two double bonds in this compound exhibit different reactivities towards electrophiles. The double bond at the 1-position is part of an allylic bromide system, while the double bond at the 5-position is an isolated alkene. This structural difference can lead to regioselective reactions.

The addition of hydrogen halides (HX) to this compound is expected to proceed via an electrophilic addition mechanism. The initial step involves the protonation of one of the double bonds to form a carbocation intermediate. The regioselectivity of this reaction will be governed by the stability of the resulting carbocation.

Protonation of the C5-C6 double bond would lead to a secondary carbocation at either C5 or C6. In contrast, protonation of the C1-C2 double bond can lead to two possible carbocations. Protonation at C2 would generate a secondary carbocation at C1, which is adjacent to the bromine atom. Protonation at C1 would result in a carbocation at C2, which is an allylic carbocation and is also influenced by the inductive effect of the bromine atom at C3. The allylic carbocation would be stabilized by resonance.

According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the context of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products due to the delocalization of the positive charge in the allylic carbocation intermediate. libretexts.orglibretexts.org For this compound, the C1-C2 double bond is not conjugated with the C5-C6 double bond. Therefore, the reaction at each double bond can be considered independently. chemistrynotmystery.com

The addition of HBr to the C1-C2 double bond is likely to proceed through the formation of a resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion can then occur at either C1 or C3, leading to a mixture of products. The stereochemistry of the addition would depend on the accessibility of the carbocation intermediate to the incoming nucleophile.

| Reactant | Reagent | Potential Products (Regioisomers) | Controlling Factors |

| This compound | HBr | 1,3-Dibromo-5-cyclooctene, 3,5-Dibromo-1-cyclooctene | Carbocation stability, resonance |

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The two double bonds are electronically distinct, which could allow for regioselective epoxidation. The C5-C6 double bond is a typical isolated alkene, while the C1-C2 double bond is part of an allylic bromide system. The electron-withdrawing inductive effect of the bromine atom might slightly deactivate the C1-C2 double bond towards electrophilic attack by the peroxy acid. Consequently, epoxidation is predicted to occur preferentially at the more electron-rich C5-C6 double bond. The stereochemistry of the epoxidation of allylic systems can be influenced by the existing stereocenter and any directing effects of nearby functional groups. rsc.orgwikipedia.orglibretexts.org

Dihydroxylation: Dihydroxylation of the double bonds can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction typically proceeds with syn-stereochemistry, meaning that the two hydroxyl groups are added to the same face of the double bond. orgosolver.comwikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com Similar to epoxidation, the C5-C6 double bond is expected to be more reactive towards dihydroxylation reagents due to the deactivating effect of the bromine atom on the C1-C2 double bond. The stereochemical outcome will be influenced by the approach of the bulky reagent to the cyclic system.

| Reaction | Reagent | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | 5,6-Epoxy-3-bromo-1-cyclooctene | Dependent on steric approach |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃, H₂O | 3-Bromo-1-cyclooctene-5,6-diol | syn-addition |

Rearrangement Reactions within the Cyclic Framework

The structure of this compound is amenable to several types of rearrangement reactions.

Cope Rearrangement: The 1,5-diene motif is the key structural feature for the Cope rearrangement, a acs.orgacs.org-sigmatropic shift that occurs upon heating. masterorganicchemistry.comnrochemistry.comwikipedia.orgmasterorganicchemistry.com this compound is a substituted 1,5-diene and could potentially undergo a Cope rearrangement. However, the equilibrium of this rearrangement is governed by the relative stabilities of the starting material and the product. In the case of this compound, a Cope rearrangement would lead to 7-bromo-1,3-cyclooctadiene. This product contains a conjugated diene system, which is thermodynamically more stable than the isolated diene system in the starting material. This thermodynamic driving force would likely favor the formation of the rearranged product upon heating.

Transannular Rearrangements: The eight-membered ring of cyclooctadiene derivatives allows for proximity of atoms that are distant in the primary sequence, leading to the possibility of transannular reactions. mdpi.comscripps.edu In the case of this compound, solvolysis reactions, for instance, could lead to the formation of a carbocation intermediate that might be trapped by a nucleophile from across the ring, leading to bicyclic products. The formation of such products would be highly dependent on the reaction conditions and the conformation of the cyclooctadiene ring.

Participation in Organometallic Chemistry and Complex Formation

The presence of both a labile bromine atom and coordinating double bonds makes this compound a molecule of interest for the synthesis of novel organometallic complexes and as a participant in catalytic reactions. Its reactivity is largely dictated by the interplay between these two functional groups when interacting with transition metal centers.

Role as a Ligand or Substrate in Transition Metal Catalysis

While the unsubstituted analogue, 1,5-cyclooctadiene (COD), is a widely employed ligand in transition metal catalysis, the role of this compound is less documented but presents unique opportunities for synthetic transformations. The electronic and steric influence of the bromine atom can modulate the catalytic activity of the resulting metal complexes.

Complexes of rhodium(I) with 1,5-cyclooctadiene, such as [RhCl(COD)(PR₃)], have been extensively studied as catalysts for various reactions, including the hydration of nitriles. acs.orgcdnsciencepub.com The ease of displacement of the COD ligand is a key feature of these catalysts. It is plausible that analogous complexes with this compound could exhibit altered catalytic activities due to the electronic withdrawing effect of the bromine atom, which would influence the electron density at the metal center.

Furthermore, this compound can act as a substrate in palladium-catalyzed cross-coupling reactions. acs.orgnih.govresearchgate.net The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3-position of the cyclooctadiene ring, providing access to a diverse array of functionalized dienes. researchgate.net

The catalytic hydrogenation of cyclooctadienes is another area of significant interest. researchgate.netnih.gov While studies on the direct catalytic hydrogenation of this compound are not abundant, the hydrogenation of the parent COD to cyclooctene and cyclooctane is a well-established process often catalyzed by platinum group metals. The presence of the bromo substituent would likely influence the rate and selectivity of such hydrogenations.

Below is a table summarizing potential catalytic applications involving this compound, drawing parallels from the well-studied chemistry of 1,5-cyclooctadiene.

| Catalytic Reaction | Potential Role of this compound | Relevant Transition Metals | Potential Products |

| Cross-Coupling Reactions | Substrate | Palladium, Nickel | 3-Aryl-1,5-cyclooctadienes, 3-Alkynyl-1,5-cyclooctadienes, 3-Amino-1,5-cyclooctadienes |

| Nitrile Hydration | Ligand (inferred) | Rhodium | Amides (from nitriles) |

| Hydrogenation | Substrate | Platinum, Palladium, Rhodium | Bromocyclooctene, Bromocyclooctane |

| [5+2] Cycloadditions | Ligand (inferred) | Rhodium | Fused seven-membered rings |

Coordination Modes and Stability of Metal-3-Bromo-1,5-cyclooctadiene Complexes

The coordination of this compound to transition metals is expected to be similar to that of the parent 1,5-cyclooctadiene, which typically binds in a η⁴-fashion through its two double bonds. The stability of the resulting metal complexes is a crucial factor in their isolation and subsequent application. researchgate.net

The stability of metal complexes is a key thermodynamic parameter. researchgate.net For complexes involving substituted cyclooctadiene ligands, factors such as the nature of the metal, its oxidation state, and the other ligands in the coordination sphere play a significant role. The Irving-Williams series, for instance, can provide a general trend for the stability of complexes with divalent first-row transition metal ions.

Detailed structural data from techniques like X-ray crystallography are invaluable for understanding the precise coordination geometry. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide critical information on the bonding and dynamics of these complexes in solution.

The table below summarizes the key aspects of the coordination chemistry of this compound with transition metals.

| Feature | Description | Influencing Factors |

| Primary Coordination Mode | η⁴-coordination through the two double bonds. | Metal identity, oxidation state, and other ligands. |

| Electronic Effects of Bromine | The electron-withdrawing nature of the bromine atom can influence the strength of the metal-ligand bond. | May weaken metal-olefin back-donation. |

| Steric Effects | The bromine atom introduces steric bulk, which can affect the approach of other ligands and the overall geometry of the complex. | Can influence ligand substitution rates and catalytic selectivity. |

| Complex Stability | Generally stable, allowing for isolation and characterization. acs.org | Dependent on the metal, co-ligands, and reaction conditions. |

| Characterization Techniques | X-ray crystallography, NMR spectroscopy (¹H, ¹³C), IR spectroscopy. | Provide insights into solid-state structure, solution behavior, and metal-ligand bonding. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 1,5 Cyclooctadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for assigning the structure of 3-Bromo-1,5-cyclooctadiene. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electronegative bromine atom and the π-systems of the double bonds causing predictable downfield shifts for nearby nuclei.

In the ¹H NMR spectrum, distinct regions are expected for the different types of protons:

Vinylic Protons (=CH-): These protons, directly attached to the double-bonded carbons, are expected to resonate significantly downfield due to the anisotropy of the π-bond.

Allylic Protons (-CH-Br and -CH₂-C=): The proton on the carbon bearing the bromine atom (C3) would be deshielded by the electronegative halogen. The other allylic protons on carbons 4, 7, and 8 would also appear at characteristic downfield positions.

Aliphatic Protons (-CH₂-): The protons on the remaining sp³-hybridized carbons would resonate further upfield.

The ¹³C NMR spectrum provides complementary information, with carbon chemical shifts being highly sensitive to their hybridization and substitution pattern.

Olefinic Carbons (=C): Carbons involved in the double bonds (C1, C2, C5, C6) would appear in the typical downfield region for sp² carbons (δ 100-150 ppm).

Carbon Bearing Bromine (C-Br): The direct attachment of the electronegative bromine atom would cause a downfield shift for C3, though its chemical shift is typically lower than that of olefinic carbons.

Aliphatic Carbons (-CH₂-): The remaining sp³ carbons would be found in the upfield region of the spectrum.

For the parent compound, 1,5-cyclooctadiene (B75094), ¹H NMR signals for the olefinic protons appear around δ 5.57 ppm, while the allylic protons are observed at δ 2.39 ppm. chemicalbook.com In the ¹³C NMR spectrum, the olefinic and allylic carbons of 1,5-cyclooctadiene appear at δ 128.9 ppm and δ 28.9 ppm, respectively. guidechem.com The introduction of a bromine atom at the C3 position in this compound would be expected to significantly shift the signals corresponding to the nuclei at and near this position.

| Nucleus Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Influencing Factors |

|---|---|---|---|

| Vinylic (=CH) | ~5.5 - 6.0 | ~125 - 135 | Anisotropy of C=C double bond |

| Methine (-CHBr) | ~4.5 - 5.0 | ~50 - 60 | Electronegativity of Bromine |

| Allylic (-CH₂) | ~2.2 - 2.8 | ~25 - 35 | Proximity to C=C double bond |

| Aliphatic (-CH₂) | ~1.5 - 2.2 | ~20 - 30 | sp³ hybridization |

While 1D NMR suggests a structure, 2D NMR experiments are essential for unambiguously confirming atomic connectivity and elucidating stereochemical relationships. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire proton network throughout the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from a vinylic proton to an allylic carbon two bonds away, confirming the placement of the double bonds relative to the substituted carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org The cross-peaks in a NOESY spectrum are generated by the Nuclear Overhauser Effect (NOE), which is distance-dependent. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. mdpi.com

| Experiment | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H—¹H through-bond (2-3 bonds) | Identifies adjacent protons; maps the spin-spin coupling network. |

| HSQC | ¹H—¹³C through-bond (1 bond) | Connects each proton to its directly attached carbon. |

| HMBC | ¹H—¹³C through-bond (2-3 bonds) | Confirms the overall carbon framework and placement of functional groups. |

| NOESY | ¹H—¹H through-space | Reveals spatial proximity of protons, aiding in conformational and stereochemical analysis. |

Eight-membered rings like cyclooctadiene are not planar and are known to be conformationally flexible. These molecules can undergo rapid interconversion between different conformations, such as various boat and chair forms, a phenomenon known as fluxionality. semanticscholar.org

Dynamic NMR spectroscopy involves acquiring spectra at different temperatures. grantome.com At high temperatures, if the conformational interconversion is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to a point where the interconversion is slow (the coalescence point), the signals for the individual, distinct conformers can be resolved. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the kinetic parameters and the free energy of activation (ΔG‡) for the conformational exchange process. Such a study on this compound would provide quantitative data on the energy barriers to ring inversion and the relative stability of its conformers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the molecule's vibrational transitions, which serve as fingerprints for specific functional groups. mdpi.com

For this compound, the key vibrational modes include:

C-H Stretching: Alkenyl C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch gives rise to a characteristic peak in the 1640-1680 cm⁻¹ region. guidechem.com

CH₂ Bending (Scissoring): This vibration is typically observed around 1450-1470 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This peak is a key indicator of the bromine's presence.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mpg.de Therefore, the symmetric C=C stretch, which might be weak in the IR spectrum, often produces a strong signal in the Raman spectrum, illustrating the complementary nature of the two techniques. semanticscholar.org

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Alkenyl C-H Stretch | > 3000 | =C-H |

| Alkyl C-H Stretch | < 3000 | -C-H |

| C=C Stretch | ~1650 - 1670 | C=C |

| CH₂ Bend | ~1460 | -CH₂- |

| C-Br Stretch | ~500 - 600 | -C-Br |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and clues about the molecular structure based on fragmentation patterns.

For this compound (C₈H₁₁Br), the molecular weight is approximately 187.08 g/mol . spectrabase.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two molecular ion peaks of roughly equal intensity: one for the molecule containing ⁷⁹Br (M) and another two mass units higher for the molecule containing ⁸¹Br (M+2). youtube.com This characteristic 1:1 ratio for the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical (loss of Br•) or the loss of hydrogen halide (loss of HBr). miamioh.edu Analysis of the masses of these fragment ions helps to confirm the structure.

| Ion | Expected m/z | Description |

|---|---|---|

| [C₈H₁₁⁷⁹Br]⁺• (M⁺•) | 186 | Molecular ion with ⁷⁹Br isotope |

| [C₈H₁₁⁸¹Br]⁺• ([M+2]⁺•) | 188 | Molecular ion with ⁸¹Br isotope |

| [C₈H₁₁]⁺ | 107 | Fragment from loss of Br• radical |

| [C₈H₁₀]⁺• | 106 | Fragment from loss of HBr |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of this compound itself may be challenging, the structural analysis of its stable derivatives or closely related analogues provides invaluable information. researchgate.net

The solid-state structures of numerous metal complexes containing the parent 1,5-cyclooctadiene (COD) ligand have been extensively studied. cdnsciencepub.comresearchgate.net These studies consistently show that the COD ring adopts a "tub" or "boat-chair" conformation. The analysis of bond lengths and angles within these crystal structures provides a static, high-resolution picture of the molecule's geometry. For example, the C=C double bond lengths in coordinated COD are often slightly elongated compared to the free diene, indicating interaction with the metal center. cdnsciencepub.com This crystallographic data on analogues provides a crucial benchmark for understanding the intrinsic conformational preferences of the cyclooctadiene skeleton, which are fundamental to the structure of this compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)

The assessment of purity and the separation of isomers of this compound are critical for its application in synthesis and material science. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. These methods allow for the qualitative and quantitative analysis of the compound and the resolution of its various isomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information and aids in the identification of the eluted compounds.

Research Findings:

The analysis of brominated compounds by GC-MS is a well-established practice, often utilized in the environmental monitoring of brominated flame retardants and the quality control of brominated chemical intermediates. nih.govchromatographyonline.com For this compound, a typical GC-MS analysis would involve injection into a heated port, volatilization, and separation on a capillary column. The choice of the stationary phase is crucial; non-polar or medium-polarity columns, such as those with a 5% phenyl/95% dimethylpolysiloxane phase, are often suitable for the separation of alkyl halides. chromatographyonline.com

The mass spectrometer detector offers high sensitivity and specificity. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (approximately equal intensities for m/z values differing by 2, corresponding to the 79Br and 81Br isotopes), which aids in its unambiguous identification. The purity of a sample can be determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.

While specific operational parameters for this compound are not extensively detailed in publicly available literature, a hypothetical set of GC-MS parameters for its purity analysis is presented in the table below, based on common practices for similar analytes.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table represents a typical set of starting parameters for the GC-MS analysis of a compound like this compound and would require optimization.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This compound can exist as various isomers, including positional isomers (e.g., 4-Bromo-1,5-cyclooctadiene) and stereoisomers (enantiomers and diastereomers), arising from the geometry of the double bonds and the stereocenter at the bromine-bearing carbon. HPLC is a particularly effective technique for the separation of such isomers, which may not be easily resolved by GC. mdpi.com

Research Findings:

The separation of isomers by HPLC relies on the differential partitioning of the analytes between a stationary phase and a mobile phase. The choice of both phases is critical for achieving resolution. For the separation of non-polar to moderately polar compounds like brominated cyclooctadienes, both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures). This mode is often effective for separating positional isomers.

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., acetonitrile/water mixtures). This is a widely used technique for a broad range of compounds.

For the separation of enantiomers, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. nih.govmdpi.com The separation of diastereomers, on the other hand, can often be achieved on standard achiral stationary phases due to their different physical properties. mdpi.com

The following table illustrates a potential HPLC setup for the separation of isomers of this compound.

| Parameter | Normal-Phase HPLC (Positional Isomers) | Chiral HPLC (Enantiomers) |

| Column | Silica (B1680970), 250 mm x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., coated cellulose) |

| Mobile Phase | Hexane:Ethyl Acetate (98:2) | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | UV-Vis (at a low wavelength, e.g., 210 nm) | UV-Vis |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

This table provides illustrative HPLC conditions. Method development and optimization are essential for achieving the desired separation.

The successful application of these chromatographic techniques is fundamental to ensuring the quality and isomeric purity of this compound for its intended uses.

Computational and Theoretical Investigations of 3 Bromo 1,5 Cyclooctadiene Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. For 3-Bromo-1,5-cyclooctadiene, these methods can predict its structure, stability, and reactivity patterns with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine various molecular properties, including optimized geometry, orbital energies, and the distribution of electron density.

Table 1: Predicted Electronic Properties from Hypothetical DFT Analysis

| Property | Expected Finding for this compound | Rationale |

|---|---|---|

| HOMO-LUMO Gap | Moderate to high, indicating good kinetic stability. | The non-conjugated diene system lacks extensive delocalization, and the bromine atom's inductive effect can influence orbital energies. |

| Electron Density | Increased electron density around the bromine atom and adjacent carbon. | Due to the high electronegativity of bromine. |

| Natural Bond Orbital (NBO) Charges | Negative partial charge on the bromine atom; positive partial charge on the C3 carbon. | Reflects the polar nature of the C-Br bond. |

These theoretical data points are crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding the molecule's behavior in chemical reactions.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular parameters, although they are often more computationally demanding than DFT.

For this compound, ab initio calculations would be employed to obtain precise values for bond lengths, bond angles, and dihedral angles. This information is fundamental for constructing an accurate three-dimensional model of the molecule. High-level ab initio calculations could precisely quantify the steric and electronic effects of the bromine substituent on the geometry of the cyclooctadiene ring, such as slight elongations of adjacent C-C bonds or distortions in the ring's torsional angles.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

An MEP map of this compound would be expected to show a region of negative electrostatic potential (typically colored red) localized around the highly electronegative bromine atom. Conversely, regions of positive potential (colored blue) would likely be found near the hydrogen atoms. The π-systems of the double bonds would represent areas of moderate electron density. This visual representation of charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding or halogen bonding, and for understanding how the molecule will interact with other reagents.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the eight-membered ring in this compound allows it to adopt several different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to comprehending the molecule's dynamic behavior.

The conformational landscape of the parent molecule, (Z,Z)-1,5-cyclooctadiene, has been studied extensively. It primarily exists in a twist-boat conformation. Other possible, higher-energy conformations include the boat-chair and chair forms. The interconversion between these forms involves surmounting specific energy barriers.

Table 2: Conformational Analysis of the Parent 1,5-Cyclooctadiene (B75094) Ring

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Twist-Boat (TB) | 0.0 (most stable) | A flexible conformation that minimizes both angle and torsional strain. |

| Boat-Chair (BC) | ~5-7 kcal/mol higher than TB | A higher energy intermediate or transition state. |

| Chair (C) | High energy | Significantly strained. |

| Boat-Boat (BB) | High energy | Significantly strained. |

Computational studies, often combining DFT with methods for exploring potential energy surfaces, are used to identify these stable conformers and map the pathways for their interconversion. For this compound, each of these parent conformations would give rise to multiple isomers depending on the position of the bromine atom (e.g., axial vs. equatorial).

The introduction of a bromine substituent at the C3 position significantly impacts the conformational landscape of the 1,5-cyclooctadiene ring. The bulky and electronegative bromine atom introduces steric and electronic effects that alter the relative stabilities of the conformers.

The primary influence is steric hindrance. The bromine atom is significantly larger than a hydrogen atom, and conformations that place it in a sterically crowded position will be destabilized. In the dominant twist-boat conformation, the bromine atom can occupy either a pseudo-axial or a pseudo-equatorial position. Computational models predict that the conformer with the bromine in the less hindered pseudo-equatorial position would be significantly lower in energy, thus dominating the conformational equilibrium.

Table 3: Predicted Influence of Bromine Substitution on Conformational Stability

| Conformation of Ring | Position of Bromine | Predicted Relative Stability | Rationale for Stability/Instability |

|---|---|---|---|

| Twist-Boat | Pseudo-equatorial | Most stable conformer | Minimizes steric interactions between the bromine atom and the rest of the ring. |

| Twist-Boat | Pseudo-axial | Less stable | Increased steric strain (1,3-diaxial-like interactions). |

| Boat-Chair | Various | Higher energy | The inherent strain of the boat-chair form is compounded by the steric demands of the bromine substituent. |

Furthermore, the bromine substitution can affect the flexibility of the ring by altering the energy barriers for conformational interconversion. The steric bulk of the bromine may increase the barrier for certain ring-flips or pseudorotational pathways, making the ring system more rigid compared to the unsubstituted 1,5-cyclooctadiene.

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation of scientific databases and scholarly articles reveals a significant gap in the publicly available research concerning the computational and theoretical investigations of This compound . Specifically, there is no accessible research data pertaining to the molecular dynamics simulations for its conformational dynamics, nor are there computational models elucidating its reaction mechanisms, including transition state characterization, reaction energy profiles, or predictions of regioselectivity and stereoselectivity.

While computational chemistry is a powerful tool for understanding molecular structure and reactivity, it appears that This compound has not been a specific subject of such detailed in silico studies in the published literature. General methodologies for molecular dynamics simulations, transition state analysis, and the prediction of reaction outcomes are well-established in the field of computational chemistry. However, the application of these methods to This compound has not been documented in a manner that would allow for a comprehensive and scientifically accurate article based on the requested outline.

Therefore, due to the absence of specific research findings and data tables related to the computational and theoretical investigations of This compound , it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Strategic Applications of 3 Bromo 1,5 Cyclooctadiene in Modern Organic Synthesis

Utilization as a Building Block for Complex Organic Molecule Synthesis

3-Bromo-1,5-cyclooctadiene serves as a versatile starting material for the synthesis of a wide array of complex organic molecules. Its inherent reactivity, stemming from the presence of two double bonds and a bromine atom, allows for a variety of chemical transformations.

Synthesis of Substituted Cyclooctene (B146475) and Cyclooctane (B165968) Derivatives

The bromine atom in this compound is susceptible to nucleophilic substitution and cross-coupling reactions, providing a straightforward entry to a diverse range of substituted cyclooctene derivatives. For instance, reaction with various nucleophiles can introduce a wide array of functional groups at the C3 position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful methods for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Suzuki coupling, for example, would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst to yield a 3-substituted-1,5-cyclooctadiene. acs.org Similarly, the Heck reaction could be employed to introduce alkenyl groups at the C3 position. wikipedia.orglibretexts.org

The resulting substituted cyclooctene derivatives can be subsequently hydrogenated to yield the corresponding saturated cyclooctane derivatives. This two-step sequence provides access to a variety of substituted cyclooctanes, which are important structural motifs in many organic compounds.

Table 1: Examples of Potential Cross-Coupling Reactions with this compound This table is illustrative and presents potential reactions based on established cross-coupling methodologies.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-1,5-cyclooctadiene |

| Heck Coupling | Alkene | 3-Alkenyl-1,5-cyclooctadiene |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-1,5-cyclooctadiene |

| Stille Coupling | Organostannane | 3-Alkyl/Aryl-1,5-cyclooctadiene |

| Buchwald-Hartwig Amination | Amine | 3-Amino-1,5-cyclooctadiene |

Routes to Natural Product Scaffolds and Bioactive Molecules

The cyclooctane ring is a key structural feature in a number of natural products and bioactive molecules. For example, certain prostaglandins, which are lipid compounds with diverse hormone-like effects, contain a modified cyclopentane (B165970) ring that can be conceptually derived from a cyclooctane precursor through ring contraction. nih.govlibretexts.orglibretexts.orgnih.gov The functional handles present in derivatives of this compound could serve as points for the introduction of the necessary side chains and functional groups found in these complex molecules.

Moreover, the cyclooctadiene framework can be a precursor to various alkaloid scaffolds. mdpi.comresearchgate.netnih.gov Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Through a series of transformations, including the introduction of nitrogen-containing functional groups and subsequent cyclization reactions, derivatives of this compound could potentially be elaborated into complex, polycyclic alkaloid structures.

Precursor for the Development of Novel Heterocyclic Compounds

The diene functionality of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s).

The double bonds in the cyclooctadiene ring can participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable dienophile could lead to the formation of a bicyclic system, which could then be further transformed into various heterocyclic structures. wikipedia.org

Furthermore, the bromine atom can be displaced by heteroatom nucleophiles to initiate the formation of heterocyclic rings. For example, reaction with a nitrogen-containing nucleophile could be the first step towards the synthesis of nitrogen-containing heterocycles like pyridines. organic-chemistry.orgnih.govbaranlab.org Similarly, reactions with oxygen or sulfur-containing nucleophiles could lead to the formation of furans or thiophenes, respectively. organic-chemistry.orgpharmaguideline.comnih.govnih.govorganic-chemistry.orgpharmaguideline.comresearchgate.net The Paal-Knorr synthesis, for example, is a well-established method for synthesizing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, which could potentially be accessed from this compound through ozonolysis and further functional group manipulations. organic-chemistry.org

Role in Polymer Chemistry and Materials Science (e.g., as a monomer in dehalogenative polycondensation)

In the realm of polymer chemistry, this compound holds potential as a monomer for the synthesis of novel polymers. One such application is in dehalogenative polycondensation. rsc.orgtongji.edu.cn This method involves the coupling of dihaloaromatic or dihaloalkenyl compounds to form a polymer chain. While direct polymerization of this compound via this method is not extensively documented, its structure suggests it could act as a monomer, potentially leading to polymers with interesting properties due to the remaining double bond in the backbone, which could be used for further modifications.

Another significant application is in Ring-Opening Metathesis Polymerization (ROMP). acs.orgrsc.orgumn.edursc.orgresearchgate.net ROMP is a powerful polymerization technique for cyclic olefins. Functionalized cyclooctenes and cyclooctadienes are known to be effective monomers in ROMP, allowing for the synthesis of polymers with well-defined structures and functionalities. rsc.orgumn.edursc.orgresearchgate.net The bromine atom in this compound can be either retained in the resulting polymer, imparting specific properties, or it can be replaced with other functional groups prior to polymerization to create a variety of functionalized polymers.

Table 2: Potential Polymerization Applications of this compound

| Polymerization Method | Role of this compound | Potential Polymer Structure |

| Dehalogenative Polycondensation | Monomer | Poly(cyclooctadienylene) with pendant bromine or further functionalized |

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer | Poly(butenylene-co-bromo-butenylene) |

Applications in Stereoselective Synthesis (if chiral derivatives or reactions are explored)

This compound and its derivatives can be valuable substrates and precursors in stereoselective synthesis. The development of chiral ligands is crucial for asymmetric catalysis, and chiral dienes have emerged as a significant class of ligands. pnas.orgresearchgate.netnsf.govacs.org Chiral derivatives of 1,5-cyclooctadiene (B75094) can be synthesized and used as ligands in transition metal-catalyzed reactions to induce enantioselectivity. The bromine atom in this compound provides a handle for the introduction of chiral auxiliaries or for the synthesis of chiral phosphine (B1218219) ligands, for example.

Furthermore, the double bonds in this compound can undergo stereoselective reactions. For instance, Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.netwikipedia.orgmdpi.com Applying this reaction to one or both of the double bonds in a derivative of this compound could lead to the formation of chiral polyhydroxylated cyclooctane derivatives, which are valuable building blocks in the synthesis of complex natural products. Similarly, stereoselective epoxidation reactions could be employed to generate chiral epoxides, which are versatile intermediates in organic synthesis.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances for 3-Bromo-1,5-cyclooctadiene

Research on this compound has primarily centered on its synthesis and its role as a reactive intermediate. The principal methodological advance for its preparation involves the allylic bromination of the readily available starting material, 1,5-cyclooctadiene (B75094). The most common and effective method employs N-bromosuccinimide (NBS) as the brominating agent, typically in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. orgsyn.org This approach is a well-established procedure for introducing a bromine atom at a position allylic to a double bond.

A significant finding in the synthesis of this compound is the concurrent formation of its constitutional isomer, 6-bromo-1,4-cyclooctadiene. orgsyn.org The reaction proceeds through a radical mechanism, where the initial abstraction of an allylic hydrogen from 1,5-cyclooctadiene generates a resonance-stabilized allylic radical. chemistrysteps.com This radical can then react with bromine at two different positions, leading to the mixture of the two isomeric bromocyclooctadienes. The typical reported yield for the mixture of these isomers is in the range of 60-65%. orgsyn.org

Subsequent methodological developments have focused on the utility of this mixture of bromocyclooctadienes as precursors for further chemical transformations. For instance, the dehydrobromination of the isomer mixture has been successfully employed to synthesize 1,3,5-cyclooctatriene (B161208). orgsyn.org Furthermore, bromocyclooctadienes have been utilized in organometallic chemistry, serving as precursors for the synthesis of cyclooctadienylmolybdenum complexes. rsc.org These findings underscore the role of this compound, often in conjunction with its isomer, as a valuable intermediate in the synthesis of more complex cyclic and organometallic compounds.

Interactive Data Table: Synthesis of Bromocyclooctadiene Isomers

| Starting Material | Reagent | Initiator | Solvent | Product Mixture | Reported Yield |

| 1,5-cyclooctadiene | N-bromosuccinimide (NBS) | Benzoyl peroxide | Carbon tetrachloride | This compound and 6-bromo-1,4-cyclooctadiene | 60–65% |

Identification of Remaining Challenges and Unexplored Reactivity Patterns

Despite its utility as a synthetic intermediate, significant challenges and unexplored areas of reactivity remain for this compound. A primary challenge is the lack of a highly selective synthesis for this specific isomer. The current standard method of allylic bromination of 1,5-cyclooctadiene invariably leads to a mixture of constitutional isomers, which can be difficult to separate due to their similar physical properties. orgsyn.org The development of a stereoselective synthesis of this compound would be a considerable advancement, enabling more precise downstream applications.

The reactivity of this compound has not been extensively studied in isolation. While its participation in elimination and organometallic reactions as part of an isomeric mixture is documented, a detailed investigation of its unique reactivity is lacking. For instance, the potential for this compound to undergo various types of nucleophilic substitution reactions (SN1, SN2, SN2') has not been systematically explored. The presence of two double bonds in the eight-membered ring suggests the possibility of complex intramolecular reactions and rearrangements under various conditions, which remain largely uninvestigated.

Furthermore, the participation of this compound in cycloaddition reactions is an unexplored frontier. The influence of the allylic bromine atom on the dienophilic or dienic character of the cyclooctadiene ring in Diels-Alder reactions, or its participation in [3+2] cycloadditions, has not been reported. The potential for the bromine atom to direct the stereochemical outcome of such reactions is also an area ripe for investigation.

Perspectives on Emerging Synthetic Strategies and Potential Applications

Emerging synthetic strategies for this compound could focus on achieving higher selectivity and exploring its use as a building block in the synthesis of complex molecules. The development of catalytic and stereoselective allylic bromination methods could provide a solution to the current challenge of isomer formation. The use of chiral catalysts could potentially lead to the enantioselective synthesis of this compound, opening up new avenues in asymmetric synthesis.

The potential applications of this compound are largely untapped. As a bifunctional molecule containing both an allylic bromide and two double bonds, it holds promise as a versatile precursor in organic synthesis. The allylic bromide can be readily converted into a variety of other functional groups through nucleophilic substitution, while the double bonds can participate in a range of addition and cycloaddition reactions. This could allow for the synthesis of a diverse array of substituted cyclooctane (B165968) and bicyclic derivatives, which are structural motifs found in some natural products and biologically active molecules.

Furthermore, this compound could serve as a valuable monomer in ring-opening metathesis polymerization (ROMP). The presence of the bromine atom would introduce functionality into the resulting polymer, which could be further modified to create materials with tailored properties. Its role as a ligand precursor in organometallic chemistry and catalysis also warrants further exploration. The synthesis of novel transition metal complexes with functionalized cyclooctadienyl ligands derived from this compound could lead to the development of new catalysts with unique reactivity and selectivity.

Proposed Avenues for Future Experimental and Computational Research

To fully unlock the potential of this compound, a concerted effort in both experimental and computational research is necessary.

Experimental Research:

Selective Synthesis: Future experimental work should prioritize the development of highly regioselective and stereoselective methods for the synthesis of this compound. This could involve exploring alternative brominating agents, catalytic systems, and reaction conditions.

Reactivity Profiling: A systematic investigation of the reactivity of purified this compound is crucial. This should include a detailed study of its behavior in nucleophilic substitution, elimination, and addition reactions with a wide range of reagents.

Cycloaddition Chemistry: The potential of this compound to participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, should be thoroughly explored to assess its utility in the construction of complex polycyclic systems.

Organometallic Chemistry and Catalysis: The synthesis and characterization of new organometallic complexes derived from this compound, and the evaluation of their catalytic activity in various organic transformations, represents a promising area of research.

Computational Research:

Reaction Mechanisms and Selectivity: Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the mechanisms of both the formation of this compound and its subsequent reactions. These studies can help to rationalize the observed regioselectivity in its synthesis and predict its reactivity with different reagents.

Conformational Analysis: The conformational landscape of this compound and its transition states in various reactions can be elucidated through computational modeling. This can aid in understanding and predicting the stereochemical outcomes of its reactions.

Spectroscopic Properties: The calculation of spectroscopic data (e.g., NMR chemical shifts) can assist in the characterization of this compound and its reaction products, particularly in complex mixtures.

By pursuing these avenues of research, a more comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its broader application in organic synthesis, materials science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.